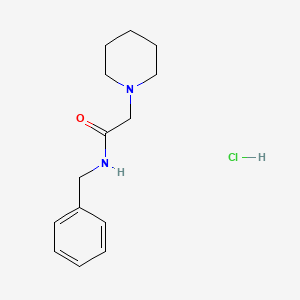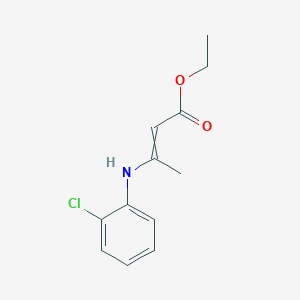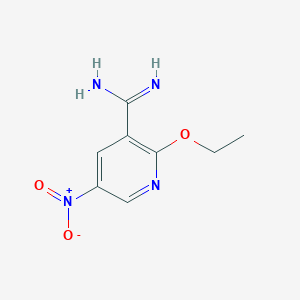
2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate is a compound that belongs to the class of isonicotinates. These compounds are known for their diverse biological activities, including antifungal and antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate typically involves the esterification of isonicotinic acid with the corresponding alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Potential use in drug development due to its biological activities.
Mechanism of Action
The mechanism of action of 2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It targets specific enzymes and pathways involved in cell wall synthesis, making it effective against a broad spectrum of microorganisms .
Comparison with Similar Compounds
Similar Compounds
2-Methylheptyl isonicotinate: Known for its antifungal and antibacterial properties.
Methyl isonicotinate: Used in various chemical reactions and as a precursor in organic synthesis.
Uniqueness
2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate stands out due to its unique structure, which provides enhanced biological activity compared to its analogs. The presence of multiple isonicotinoyloxy groups increases its efficacy as an antimicrobial agent, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H21N3O6 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
[2-methyl-3-(pyridine-4-carbonyloxy)-2-(pyridine-4-carbonyloxymethyl)propyl] pyridine-4-carboxylate |
InChI |
InChI=1S/C23H21N3O6/c1-23(14-30-20(27)17-2-8-24-9-3-17,15-31-21(28)18-4-10-25-11-5-18)16-32-22(29)19-6-12-26-13-7-19/h2-13H,14-16H2,1H3 |
InChI Key |
UXBWDOZUTDTRKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C1=CC=NC=C1)(COC(=O)C2=CC=NC=C2)COC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)
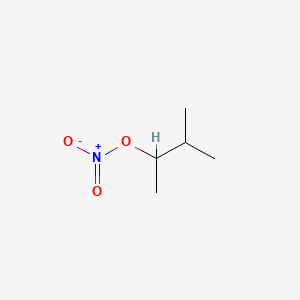

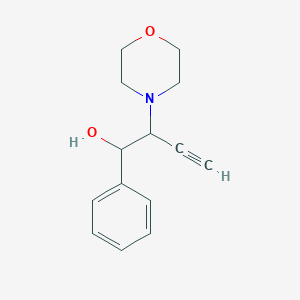
![5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole](/img/structure/B13747779.png)
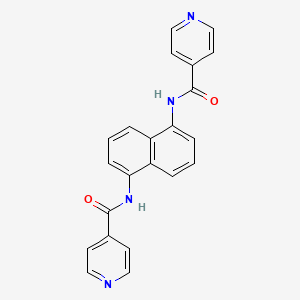
![2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline](/img/structure/B13747789.png)
![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)
![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)
